4-(Quinoxalin-2-yl)phenyl octanoate
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Overview
Description
4-(Quinoxalin-2-yl)phenyl octanoate: is a quinoxaline derivative, characterized by its core quinoxaline moiety. Quinoxalines are nitrogen-containing heterocycles with pharmaceutical and industrial significance. They can be synthesized using green chemistry principles . This compound has found applications in various fields due to its unique properties.
Preparation Methods
Synthetic Routes:: The synthesis of 4-(Quinoxalin-2-yl)phenyl octanoate involves the condensation of quinoxaline-2-carboxylic acid with octanoyl chloride. The reaction proceeds under appropriate conditions, yielding the desired product.
Industrial Production:: Industrial-scale production typically employs continuous-flow processes or batch reactions. Optimization of reaction parameters, such as temperature, solvent, and catalyst, ensures efficient production.
Chemical Reactions Analysis
Reactivity:: 4-(Quinoxalin-2-yl)phenyl octanoate undergoes various chemical reactions:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the phenyl and quinoxaline positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents (e.g., DMF, DMSO).
- Oxidation: Quinoxaline-2-carboxylic acid.
- Reduction: 4-(Quinoxalin-2-yl)phenyl octanol.
Scientific Research Applications
4-(Quinoxalin-2-yl)phenyl octanoate has diverse applications:
Chemistry: Used as a building block for novel quinoxaline-based compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant effects.
Industry: Employed in the synthesis of functional materials.
Mechanism of Action
The compound’s effects are mediated through interactions with specific molecular targets. Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
4-(Quinoxalin-2-yl)phenyl octanoate stands out due to its unique combination of quinoxaline and phenyl moieties. Similar compounds include other quinoxaline derivatives like Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Properties
Molecular Formula |
C22H24N2O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) octanoate |
InChI |
InChI=1S/C22H24N2O2/c1-2-3-4-5-6-11-22(25)26-18-14-12-17(13-15-18)21-16-23-19-9-7-8-10-20(19)24-21/h7-10,12-16H,2-6,11H2,1H3 |
InChI Key |
DRTOWMGLQOZFST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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